molecular formula C6H10N2O3S B13839712 N-[(4R)-4-Thiazolidinylcarbonyl]glycine

N-[(4R)-4-Thiazolidinylcarbonyl]glycine

Cat. No.: B13839712
M. Wt: 190.22 g/mol
InChI Key: NXTYBQWVXDPCKQ-BYPYZUCNSA-N
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Description

N-[(4R)-4-Thiazolidinylcarbonyl]glycine is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidine ring attached to a glycine molecule, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4R)-4-Thiazolidinylcarbonyl]glycine typically involves the reaction of thiazolidine derivatives with glycine under specific conditions. One common method involves the use of thiazolidine-4-carboxylic acid, which is reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[(4R)-4-Thiazolidinylcarbonyl]glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-[(4R)-4-Thiazolidinylcarbonyl]glycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[(4R)-4-Thiazolidinylcarbonyl]glycine involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated by the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The glycine moiety can also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-carboxylic acid: A precursor in the synthesis of N-[(4R)-4-Thiazolidinylcarbonyl]glycine.

    N-[(4R)-4-Thiazolidinylcarbonyl]alanine: A similar compound where glycine is replaced by alanine.

    N-[(4R)-4-Thiazolidinylcarbonyl]serine: A derivative where glycine is replaced by serine.

Uniqueness

This compound is unique due to its specific combination of a thiazolidine ring and glycine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C6H10N2O3S

Molecular Weight

190.22 g/mol

IUPAC Name

2-[[(4R)-1,3-thiazolidine-4-carbonyl]amino]acetic acid

InChI

InChI=1S/C6H10N2O3S/c9-5(10)1-7-6(11)4-2-12-3-8-4/h4,8H,1-3H2,(H,7,11)(H,9,10)/t4-/m0/s1

InChI Key

NXTYBQWVXDPCKQ-BYPYZUCNSA-N

Isomeric SMILES

C1[C@H](NCS1)C(=O)NCC(=O)O

Canonical SMILES

C1C(NCS1)C(=O)NCC(=O)O

Origin of Product

United States

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